molecular formula C21H27N3O2 B3460705 N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide

カタログ番号 B3460705
分子量: 353.5 g/mol
InChIキー: VZERPUOZKPUTRH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has shown promising results in the treatment of B-cell malignancies.

作用機序

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide is a selective inhibitor of BTK, which is a key signaling molecule in BCR signaling. BTK mediates the activation of downstream signaling pathways, leading to the proliferation and survival of B-cell malignancies. Inhibition of BTK by this compound blocks BCR signaling and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibition of BTK in preclinical models of B-cell malignancies. In addition, this compound has shown favorable pharmacokinetic properties and good oral bioavailability in preclinical studies. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

実験室実験の利点と制限

One of the advantages of using N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide in lab experiments is its potent and selective inhibition of BTK. This allows for the specific targeting of BCR signaling in B-cell malignancies. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may require frequent dosing in in vivo studies.

将来の方向性

There are several future directions for the development of N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide. One potential direction is the evaluation of this compound in combination with other targeted therapies in clinical trials. Another potential direction is the evaluation of this compound in other B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL). Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and reduced toxicity in the treatment of B-cell malignancies.
Conclusion:
This compound is a small molecule inhibitor that targets the BTK pathway and has shown promising results in preclinical models of B-cell malignancies. The synthesis of this compound involves a multi-step process, and its mechanism of action involves the inhibition of BCR signaling and induction of apoptosis in B-cell malignancies. This compound has several advantages and limitations for lab experiments, and there are several future directions for its development.

科学的研究の応用

N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these models, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.

特性

IUPAC Name

N-ethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-3-22-21(25)18-10-8-17(9-11-18)16-23-12-14-24(15-13-23)19-6-4-5-7-20(19)26-2/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZERPUOZKPUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。